molecular formula C8H15N B8587674 N-(pent-4-enyl)cyclopropanamine

N-(pent-4-enyl)cyclopropanamine

Cat. No. B8587674
M. Wt: 125.21 g/mol
InChI Key: XDVGYDUUVLFHNE-UHFFFAOYSA-N
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Patent
US07772183B2

Procedure details

Using an addition funnel, a solution of 5-bromopentene (15.75 g, 106 mmol) in 50 mL of methanol was added over the course of 5 min to a solution of cyclopropylamine (20.6 g, 361 mmol) in 200 mL of methanol. This solution was allowed to stir at rt for 72 h at which time is was refluxed for 1 h. The methanol and excess cyclopropylamine were removed by distillation. The residue, hydrobromide salt of the product, was partitioned between ether and 4 N NaOH. The aqueous phase was washed with ether (2×). The combined ether extracts were dried (MgSO4), filtered, and concentrated to give 8 g (60%) of N-(pent-4-enyl)cyclopropanamine as a yellow oil: 1H NMR (500 MHz, CDCl3) δ 0.31-0.36 (m, 2H) 0.40-0.46 (m, 2H) 1.53-1.63 (m, 2H) 1.87 (brs, 1H) 2.05-2.10 (m, 2H) 2.10-2.14 (m, 1H) 2.69 (t, J=7.32Hz, 2H) 4.91-5.07 (m, 2H) 5.72-5.88 (m, 1H).
Quantity
15.75 g
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH:5]=[CH2:6].[CH:7]1([NH2:10])[CH2:9][CH2:8]1>CO>[CH2:2]([NH:10][CH:7]1[CH2:9][CH2:8]1)[CH2:3][CH2:4][CH:5]=[CH2:6]

Inputs

Step One
Name
Quantity
15.75 g
Type
reactant
Smiles
BrCCCC=C
Name
Quantity
20.6 g
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt for 72 h at which time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is was refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The methanol and excess cyclopropylamine were removed by distillation
CUSTOM
Type
CUSTOM
Details
The residue, hydrobromide salt of the product, was partitioned between ether and 4 N NaOH
WASH
Type
WASH
Details
The aqueous phase was washed with ether (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(CCC=C)NC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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